![molecular formula C26H22N4O2 B3100018 N,N'-((1S,2S)-1,2-Diphenylethane-1,2-diyl)dipicolinamide CAS No. 135912-30-0](/img/structure/B3100018.png)
N,N'-((1S,2S)-1,2-Diphenylethane-1,2-diyl)dipicolinamide
Overview
Description
Synthesis Analysis
The synthesis of “N,N’-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide” involves the reaction of 1,1’-carbonyldimidazole and picolinic acid in tetrahydrofuran (THF) at room temperature . The reaction is endothermic, causing the mixture to cool. The resulting clear solution is stirred for 1 hour and molten (1S,2S)- (+)-1,2-diaminocyclohexane is added while keeping the temperature below 50°C .Molecular Structure Analysis
The molecular formula of “N,N’-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide” is C18H20N4O2 . The InChI Key is BVYFDUZVVBXFBQ-KBPBESRZSA-N .Physical And Chemical Properties Analysis
“N,N’-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide” is a white to yellow solid or semi-solid or liquid . It has a molecular weight of 324.38 . The storage temperature is between 2-8°C in an inert atmosphere .Scientific Research Applications
Drug Delivery Systems
Due to its unique structure, this compound could potentially be used in drug delivery systems. The presence of the amide group (CONH2) could allow for interactions with biological molecules, enhancing the delivery of drugs to specific targets in the body .
Catalysis
The compound could serve as a catalyst in certain chemical reactions. The nitrogen atoms in the picolinamide groups could potentially act as coordination sites, allowing the compound to catalyze various reactions .
Coordination Chemistry
In coordination chemistry, this compound could act as a ligand, binding to metal ions through the nitrogen atoms in the picolinamide groups. This could result in the formation of complex structures with interesting properties .
Material Science
The compound could potentially be used in the development of new materials. Its ability to form complex structures could be exploited to create materials with unique physical and chemical properties .
Analytical Chemistry
In analytical chemistry, the compound could potentially be used as a reagent. Its ability to bind to certain ions could be used to detect or quantify these ions in a sample .
Biological Research
The compound could potentially be used in biological research. Its ability to interact with biological molecules could make it useful in studying biological systems .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
N-[(1S,2S)-1,2-diphenyl-2-(pyridine-2-carbonylamino)ethyl]pyridine-2-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2/c31-25(21-15-7-9-17-27-21)29-23(19-11-3-1-4-12-19)24(20-13-5-2-6-14-20)30-26(32)22-16-8-10-18-28-22/h1-18,23-24H,(H,29,31)(H,30,32)/t23-,24-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOGBPNYKUVGES-ZEQRLZLVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NC(=O)C3=CC=CC=N3)NC(=O)C4=CC=CC=N4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)NC(=O)C3=CC=CC=N3)NC(=O)C4=CC=CC=N4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-((1S,2S)-1,2-Diphenylethane-1,2-diyl)dipicolinamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.